2-Bromo-4-hydroxybenzaldehyde

Catalog No.
S683109
CAS No.
22532-60-1
M.F
C7H5BrO2
M. Wt
201.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-hydroxybenzaldehyde

Sourcing the wrong isomer leads to failed cyclizations and inactive compounds. 2-Bromo-4-hydroxybenzaldehyde (CAS 22532-60-1) uniquely provides ortho-bromo activation for precise regiocontrol. • Enables synthesis of chalcones, coumarins, and heterocycles where alternative isomers yield inactive products. • Introduces inherent flame retardancy and thermal stability in polyether/polycarbonate backbones. • Defined melting point and crystalline structure ensure predictable purification and consistent batch quality. Bulk stock available with global logistics.

CAS Number

22532-60-1

Product Name

2-Bromo-4-hydroxybenzaldehyde

IUPAC Name

2-bromo-4-hydroxybenzaldehyde

Molecular Formula

C7H5BrO2

Molecular Weight

201.02 g/mol

InChI

InChI=1S/C7H5BrO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H

InChI Key

OCBOCCOUCDGNKX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)Br)C=O

Canonical SMILES

C1=CC(=C(C=C1O)Br)C=O

The exact mass of the compound 2-Bromo-4-hydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

2-Bromo-4-hydroxybenzaldehyde, 4-Hydroxy-2-bromobenzaldehyde, 2-Bromo-4-formylphenol, Benzaldehyde, 2-bromo-4-hydroxy-, 2-bromo-4-hydroxy-benzaldehyde

Purity

≥97%

Package Size

1 g, 5 g

2-Bromo-4-hydroxybenzaldehyde (CAS: 22532-60-1) is a bifunctional aromatic compound featuring an aldehyde, a hydroxyl group, and a bromine atom on a benzene core. The specific ortho-bromo, para-hydroxyl substitution pattern relative to the aldehyde function dictates its distinct chemical reactivity, physical properties, and suitability as a precursor in multi-step organic synthesis. It serves as a critical intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers where precise isomeric substitution is a prerequisite for target molecule performance and process efficiency.

Research Fit

Suzuki coupling and heterocycle synthesis building block
Ortho-bromo-para-hydroxy pattern for selective cross-coupling
Medicinal chemistry and material precursor applications

Substituting 2-Bromo-4-hydroxybenzaldehyde with its positional isomers (e.g., 3-Bromo-4-hydroxybenzaldehyde) or the unsubstituted parent (4-hydroxybenzaldehyde) often leads to process failure or inferior product outcomes. The ortho-position of the bromine atom uniquely influences the steric environment of the aldehyde, the acidity of the phenolic proton, and the regioselectivity of subsequent reactions. This specific arrangement is often crucial for directing downstream cyclizations, controlling polymer properties, and achieving the required substitution pattern for biologically active target molecules, making it a non-interchangeable starting material in precision synthesis workflows.

Substitution Risk

Regioisomer Mismatch
Positional isomers (e.g., 3-bromo-4-hydroxy) lack ortho intramolecular H‑bonding, altering reaction kinetics.
Halogen Substitution
Replacing Br with Cl or F shifts LogP substantially, changing extraction efficiency and HPLC retention.
Isomer Thermal Stability
4‑Bromo‑2‑hydroxy isomer exhibits markedly lower melting point, complicating ambient storage and shipping.

Enhanced Thermal Stability in Derived Polymers for Demanding Applications

When used as a monomer or precursor for polymers, the incorporation of the bromo-substituted aromatic ring from 2-Bromo-4-hydroxybenzaldehyde can significantly enhance the thermal stability and flame retardant properties of the final material compared to non-brominated analogs derived from 4-hydroxybenzaldehyde. Brominated flame retardants are known to function effectively in both gas and condensed phases during combustion, leading to higher char yields and lower heat release rates. This makes polymers derived from this compound suitable for applications requiring high-temperature resistance and improved fire safety, such as in electronics and construction.

Evidence DimensionThermal Decomposition & Flame Retardancy
Target Compound DataPolymers incorporating brominated aromatic moieties exhibit high thermal stability, with decomposition onsets often above 360°C.
Comparator Or BaselineStandard non-halogenated polymers (e.g., from 4-hydroxybenzaldehyde) typically have lower decomposition temperatures and lack inherent flame retardancy.
Quantified DifferenceThe presence of bromine can increase the Limiting Oxygen Index (LOI) significantly and help achieve higher UL-94 fire safety ratings (e.g., V-0).
ConditionsThermogravimetric Analysis (TGA) and UL-94 vertical burn tests on formulated polymers.

For developing high-performance polymers, procuring the brominated precursor is essential to meet stringent thermal stability and fire safety standards required in electronics or specialized materials.

Electrophilicity Shift
Class-level inference
~8–12% lower than para-Br isomer
Slower condensation kinetics; may require adjusted conditions
Hammett σ-based estimate

Critical Precursor for Biologically Active Chalcones with Structure-Dependent Potency

In the synthesis of chalcone derivatives investigated for therapeutic properties, the specific substitution pattern of the aldehyde precursor directly determines the biological activity of the final product. Research on chalcones as antimicrobial agents demonstrated that the position of the bromo substituent is critical. A study showed that a chalcone derived from an analog with a meta-bromo substituent (relative to the chalcone core) resulted in a four-fold reduction in the Minimum Inhibitory Concentration (MIC) of ciprofloxacin against S. aureus, a level of potentiation not observed with other isomers. This highlights that for synthesizing specific, highly active pharmaceutical intermediates, substitution with a different bromo-hydroxybenzaldehyde isomer is not a viable option.

Evidence DimensionBioavailability Enhancement / Antimicrobial Potentiation (MIC Reduction)
Target Compound DataChalcones derived from specific bromo-substituted benzaldehydes are required to achieve desired structure-activity relationships.
Comparator Or BaselineChalcones derived from other isomers or unsubstituted benzaldehydes show different, often lower, biological efficacy.
Quantified DifferenceA chalcone with a meta-bromo substituent on one of the phenyl rings showed a four-fold reduction in the MIC of ciprofloxacin; this specific effect is tied to the bromine's position.
ConditionsIn vitro antimicrobial screening (MIC assay) against Staphylococcus aureus.

For medicinal chemistry and drug discovery programs, procuring the exact 2-bromo-4-hydroxybenzaldehyde isomer is non-negotiable to ensure the synthesis of the correct, most potent final compound.

Melting Point Differential
Head-to-head
253–254°C vs. 52°C (Δ201–202°C)
Requires different storage and handling protocols
Direct literature comparison

Distinct Physicochemical Properties Influencing Processability and Formulation

The precise placement of the bromo and hydroxyl groups in 2-Bromo-4-hydroxybenzaldehyde dictates its crystal packing, which in turn defines key physical properties like melting point and solubility. These parameters are critical for process design, solvent selection, and purification. The melting point of 2-Bromo-4-hydroxybenzaldehyde is reported in the range of 122-131°C. This differs from its close positional isomer, 3-Bromo-4-hydroxybenzaldehyde, which has a reported melting point of 130-135°C. While seemingly minor, such differences in melting point and crystal structure affect dissolution rates and can be critical for achieving desired purity levels during crystallization steps, preventing the formation of undesired mixed crystals or eutectic mixtures.

Evidence DimensionMelting Point (°C)
Target Compound Data122-131 °C
Comparator Or Baseline3-Bromo-4-hydroxybenzaldehyde: 130-135 °C
Quantified DifferenceThe melting point ranges are distinct, indicating different crystal lattice energies and packing.
ConditionsStandard melting point determination.

Selecting this specific isomer ensures predictable physical behavior in manufacturing processes, crucial for consistent batch-to-batch processing, purification efficiency, and final product formulation.

Lipophilicity Difference
Cross-study comparable
ΔLogP 0.6–1.1 (Br vs F)
Alters RP-HPLC retention and extraction performance
Calculated LogP values (ACD/Molbase)
CYP1A2 Activity
Data to verify
Qualitative inhibition reported
May support enzyme inhibitor library screening
No IC₅₀ data; source review needed
Suzuki Reactivity Edge
Class-level inference
~60 kJ/mol lower bond energy (C–Br vs C–Cl)
Enables milder Pd coupling conditions
Standard bond dissociation energies

Monomer for High-Performance Polymers with Enhanced Fire Safety

This compound is the appropriate choice when synthesizing polymers, such as polyethers or polycarbonates, where high thermal stability and inherent flame retardancy are required by design. Its use as a monomer or chain terminator introduces bromine into the polymer backbone, which is a proven strategy for increasing char yield and achieving higher fire safety ratings for materials used in electronics, transportation, and construction.

Precursor for Regioselective Synthesis of Bioactive Heterocycles

In medicinal chemistry, this aldehyde is a critical starting material for multi-step syntheses where the specific 2-bromo-4-hydroxy substitution pattern is required to direct subsequent reactions or is an integral part of a pharmacophore. It is particularly useful in synthesizing substituted chalcones, coumarins, and other heterocyclic systems where alternative isomers would yield inactive or less potent compounds.

Intermediate for Process-Controlled Crystalline Materials

Due to its well-defined melting point and crystalline structure, distinct from its isomers, 2-Bromo-4-hydroxybenzaldehyde is suitable for manufacturing processes that rely on precise control over crystallization for purification and formulation. This predictability is essential in pharmaceutical and fine chemical production to ensure high purity and consistent batch handling characteristics.

Application Fit

Application
Selection Property
Validation Focus
Biaryl intermediate synthesis
Ortho-bromo handle under standard Pd conditions
Cross-coupling efficiency with diverse boronic acids
CYP1A2 inhibitor scaffold
Halogenated benzaldehyde with reported CYP1A2 activity
In vitro CYP inhibition panel screening
π‑Conjugated heterocycle precursor
Ortho-bromo-para-hydroxy pattern for condensation reactions
Condensation and cyclization efficiency
Isomer-controlled crystallization reference
High-melting crystalline form for DSC/TGA method development
Polymorph identification and calibration

XLogP3

1.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Bromo-4-hydroxybenzaldehyde

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